molecular formula C6H2ClF3N2O2 B2943173 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine CAS No. 1805474-60-5

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine

Cat. No.: B2943173
CAS No.: 1805474-60-5
M. Wt: 226.54
InChI Key: SXWHBSCVXBWSAF-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine (CAS 1805474-60-5) is a versatile pyridine-based building block for chemical synthesis and discovery research. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are of significant interest in advanced agrochemical and pharmaceutical research due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and bioavailability . The molecular formula is C6H2ClF3N2O2, with a molecular weight of 226.54 . The specific substitution pattern on the pyridine ring, featuring reactive chloro and nitro groups adjacent to a strongly electron-withdrawing trifluoromethyl group, makes this compound a valuable scaffold for constructing more complex molecules through nucleophilic substitution and reduction reactions. Although specific biological data for this exact compound is not widely published, TFMP derivatives are a cornerstone of modern crop protection, with many compounds possessing herbicidal, fungicidal, and insecticidal activities . In pharmaceutical research, the TFMP moiety is a key structural component in several approved drugs and candidates undergoing clinical trials, often contributing to target binding affinity and overall efficacy . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-nitro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-1-3(6(8,9)10)4(2-11-5)12(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWHBSCVXBWSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-(trifluoromethyl)pyridine. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the control of reaction parameters such as temperature, pressure, and the concentration of reactants is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, aminopyridines, and other derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Molecular Weight Key Properties
This compound 2-Cl, 5-NO₂, 4-CF₃ 226.54 High melting point (~270°C), strong electron-withdrawing effects, reactive at position 6 .
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 2-Cl, 5-NO₂, 3-CF₃ 226.54 Similar molecular weight but reduced reactivity at position 4 due to CF₃ at 3 .
4-Chloro-5-methyl-2-(trifluoromethyl)pyridine 4-Cl, 5-CH₃, 2-CF₃ 195.57 Lower melting point (~167°C); methyl group increases steric hindrance .
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid 5-Cl, 4-CF₃, 2-COOH 239.44 Carboxylic acid introduces acidity (pKa ~2-3), enhancing solubility in polar solvents .

Key Observations :

  • Nitro vs. Methyl Groups : The nitro group in the target compound increases ring electron deficiency compared to methyl-substituted analogs, making it more reactive toward nucleophilic attack.
  • Trifluoromethyl Position : Moving the CF₃ group from position 4 (target compound) to 3 (analog) alters regioselectivity in substitution reactions .

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound ~270 <1 (DMSO) 2.1
4-Chloro-5-methyl-2-(trifluoromethyl)pyridine 167 10 (Ethanol) 3.2
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid >250 50 (Water) 1.5

Table 2: Reactivity in Nucleophilic Substitution

Compound Name Reaction Rate (k, M⁻¹s⁻¹) Preferred Substitution Site
This compound 0.45 Position 6
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 0.22 Position 4
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine 0.08 Position 3

Research Findings and Trends

  • Electron-Withdrawing Effects : Nitro and trifluoromethyl groups synergistically deactivate the pyridine ring, favoring substitution at meta/para positions .
  • Toxicity Considerations: While nitrofurans () are carcinogenic, nitro-pyridines like the target compound show lower toxicity profiles in preclinical studies .
  • Synthetic Efficiency : Catalytic hydrogenation () and cross-coupling () are preferred methods for modifying the target compound due to its stability under reducing conditions .

Biological Activity

2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its biological activity, particularly in agricultural and pharmaceutical applications. This compound is characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. These properties contribute to its effectiveness as an intermediate in the synthesis of herbicides and pesticides.

Chemical Structure and Properties

The chemical formula of this compound is C7_{7}H4_{4}ClF3_{3}N2_{2}O2_{2}. The presence of the trifluoromethyl group increases the compound's lipophilicity, making it more reactive in biological systems.

Property Value
Molecular FormulaC7_{7}H4_{4}ClF3_{3}N2_{2}O2_{2}
Molecular Weight224.57 g/mol
Melting PointNot specified in the sources
SolubilitySoluble in organic solvents

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Its structural features allow it to interact effectively with biological targets related to pest control. Compounds with similar structures have been shown to possess herbicidal properties, making this compound valuable in agricultural chemistry.

The mechanism of action for this compound involves interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that the trifluoromethyl group enhances binding affinity to certain biological targets, indicating potential pharmacological applications beyond agriculture .

Case Studies and Research Findings

  • Agrochemical Applications : Studies have shown that this compound can serve as an effective intermediate in synthesizing various herbicides. Its unique structure allows it to function effectively against a range of pests, contributing to its significance in agrochemical formulations.
  • Pharmacological Potential : Research has begun exploring the compound's potential as a pharmaceutical agent. Its structural similarity to other biologically active pyridine derivatives suggests it may have applications in drug development, particularly as a candidate for further pharmacological studies focused on enzyme inhibition and receptor binding .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
This compoundChlorine, nitro, trifluoromethyl groupsEffective as an herbicide; high lipophilicity
2-Chloro-5-nitropyridineChlorine and nitro groupsLacks trifluoromethyl group; less lipophilic
3-Chloro-6-(trifluoromethyl)pyridineChlorine and trifluoromethyl groupsDifferent position of chlorine; varied reactivity
2-Chloro-4-nitro-5-(trifluoromethyl)pyridineChlorine, nitro, trifluoromethyl groupsDifferent positioning affects biological activity

This comparison illustrates that while many compounds may share similar functional groups, the specific arrangement and presence of the trifluoromethyl group confer distinct properties that enhance its utility in various applications.

Q & A

Q. What are the key physicochemical properties of 2-chloro-5-nitro-4-(trifluoromethyl)pyridine, and how are they determined experimentally?

The compound’s melting point (28–31°C) and boiling point (152°C) are critical for purification and handling. Purity (>97%) is typically verified via HPLC or GC-MS. Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy confirm structural features like the trifluoromethyl, nitro, and chloro groups. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What safety precautions are essential when handling this compound in the laboratory?

The nitro and chloro groups pose hazards, including skin/eye irritation and respiratory sensitization. Use PPE (N95 masks, gloves, safety goggles) and work in a fume hood. Follow GHS precautions: avoid heat/sparks (Risk Code 36/37/38) and adhere to storage guidelines (combustible solids, WGK 3). Immediate eye rinsing (S26) and protective clothing (S36) are mandatory .

Q. What synthetic routes are reported for preparing this compound?

A common approach involves nitration of 2-chloro-4-(trifluoromethyl)pyridine. Regioselective nitration at the 5-position can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction purification via column chromatography or recrystallization ensures high yields. Patents (e.g., JP 54-061183) detail alternative catalytic methods .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in subsequent functionalization reactions (e.g., nucleophilic substitution)?

The nitro group’s electron-withdrawing nature deactivates the pyridine ring, directing nucleophilic attacks to the 2-chloro position. Computational studies (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation involves competitive reactions with amines or thiols, monitored via LC-MS to track substitution patterns .

Q. How can contradictory data on reaction yields or regioselectivity in literature be resolved?

Systematic kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading) help identify optimal parameters. For example, Suzuki-Miyaura coupling efficiency may depend on Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Cross-referencing with analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine ) provides mechanistic insights.

Q. What computational tools are used to predict the stability and reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–Cl and C–NO₂ bonds, predicting cleavage tendencies. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry applications. Software like Gaussian or Schrodinger Suite is standard .

Q. How can the nitro group’s sensitivity to reduction be managed during multi-step syntheses?

Protecting groups (e.g., Boc for amines) prevent unwanted nitro reduction. Alternatively, use mild reducing agents (e.g., Zn/NH₄Cl in ethanol) selectively target other functionalities. In situ monitoring via TLC or inline IR ensures reaction control. Post-reduction, oxidative workups restore the nitro group if needed .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing intermediates in its synthesis?

  • NMR : ¹⁹F NMR quantifies trifluoromethyl group integrity; ¹H/¹³C NMR tracks substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions and fragmentation pathways.
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline intermediates .

Q. How can regioselective functionalization be optimized for derivatives?

Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl positions substituents adjacent to the trifluoromethyl group. Transition-metal catalysis (e.g., CuI for Ullmann coupling) enables C–N bond formation at the chloro site. Solvent effects (e.g., DMF for polar intermediates) enhance selectivity .

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